molecular formula C38H48N6O6 B608557 LH1306

LH1306

Cat. No.: B608557
M. Wt: 684.8 g/mol
InChI Key: ZNRITEYTYHQVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

The synthesis of LH1306 involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the pyridine moieties and the acetamidoethylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

LH1306 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

LH1306 has a wide range of scientific research applications:

Comparison with Similar Compounds

LH1306 is unique due to its C2-symmetric structure and high potency as a PD-1/PD-L1 interaction inhibitor. Similar compounds include:

Properties

IUPAC Name

N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRITEYTYHQVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LH1306
Reactant of Route 2
LH1306
Reactant of Route 3
Reactant of Route 3
LH1306
Reactant of Route 4
LH1306
Reactant of Route 5
LH1306
Reactant of Route 6
Reactant of Route 6
LH1306
Customer
Q & A

Q1: How does LH1306 interact with its target and what are the downstream effects?

A1: this compound is a C2-symmetric small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction (PPI) []. It binds to PD-L1 at the PD-1 binding site, effectively blocking the interaction between PD-1 and PD-L1 []. This inhibition of the PD-1/PD-L1 pathway prevents the suppression of T cell activation, allowing for an enhanced immune response against tumor cells.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: Research indicates that the C2-symmetric structure of this compound and its analogs plays a crucial role in their inhibitory activity against the PD-1/PD-L1 interaction []. Specifically, the study found that this compound (2a) showed improved potency compared to its non-symmetrical counterpart (1a) []. This suggests that the symmetrical arrangement of the pharmacophores in this compound contributes to its enhanced binding affinity for PD-L1. Further investigation into the specific structural features contributing to this enhanced activity could provide valuable insights for the development of more potent and selective PD-1/PD-L1 inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.